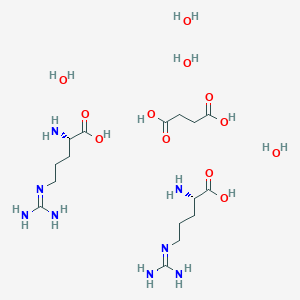
N-(2-Propyl-2H-tetraazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Propyl-2H-tetraazol-5-yl)benzamide, commonly known as PTZ, is a chemical compound that has been widely used in scientific research for its ability to induce seizures in laboratory animals. PTZ is a tetrazole derivative that has been found to be a potent convulsant and has been used as a tool to study the mechanisms of epilepsy and seizure disorders. In
Mécanisme D'action
PTZ acts on the GABAergic system, which is the primary inhibitory neurotransmitter system in the brain. PTZ inhibits the activity of GABA receptors, leading to a decrease in inhibitory neurotransmission and an increase in excitatory neurotransmission. This imbalance in neurotransmission leads to the induction of seizures in laboratory animals.
Biochemical and physiological effects
PTZ induces a range of biochemical and physiological effects in laboratory animals. The most prominent effect is the induction of seizures, which can range from mild tremors to severe convulsions. PTZ has also been shown to increase the levels of glutamate and aspartate in the brain, which are two excitatory neurotransmitters that play a key role in seizure activity.
Avantages Et Limitations Des Expériences En Laboratoire
PTZ has several advantages as a tool for studying seizures and epilepsy. It is a potent convulsant that induces seizures reliably and quickly, making it an ideal tool for studying acute seizure activity. PTZ is also relatively easy to administer and has a well-characterized mechanism of action.
However, there are also some limitations to the use of PTZ in lab experiments. PTZ-induced seizures may not accurately reflect the mechanisms of seizures in human epilepsy, as the underlying pathology of epilepsy is complex and multifactorial. Additionally, the severity and duration of PTZ-induced seizures can vary depending on the dose and route of administration, which can complicate experimental design.
Orientations Futures
For the use of PTZ in scientific research include the development of new antiepileptic drugs and the study of the effects of environmental toxins on seizure activity.
Méthodes De Synthèse
PTZ can be synthesized by the reaction of 2-aminobenzonitrile with propyl hydrazine in the presence of a reducing agent such as sodium borohydride. The reaction yields PTZ as a white crystalline solid with a melting point of 129-131°C. The purity of PTZ can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
PTZ has been extensively used in scientific research to study the mechanisms of epilepsy and seizure disorders. PTZ is a potent convulsant that induces seizures in laboratory animals, making it an ideal tool to study the pathophysiology of seizures and epilepsy. PTZ has been used to study the effects of antiepileptic drugs, the role of neurotransmitters in seizure activity, and the mechanisms of seizure induction.
Propriétés
Nom du produit |
N-(2-Propyl-2H-tetraazol-5-yl)benzamide |
|---|---|
Formule moléculaire |
C11H13N5O |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
N-(2-propyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C11H13N5O/c1-2-8-16-14-11(13-15-16)12-10(17)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,14,17) |
Clé InChI |
SQFCWUAUQTYKTD-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC=CC=C2 |
SMILES canonique |
CCCN1N=C(N=N1)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238190.png)
![2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B238192.png)
![2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238197.png)


![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide](/img/structure/B238209.png)

![2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide](/img/structure/B238224.png)





